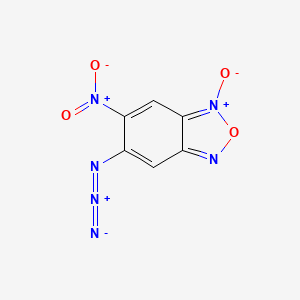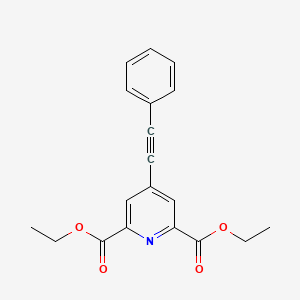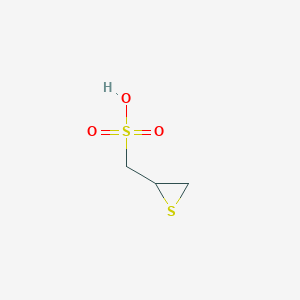
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane is an organophosphorus compound characterized by the presence of a propylsulfanyl group attached to a dioxaphosphinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane typically involves the reaction of a suitable phosphine precursor with a propylsulfanyl reagent under controlled conditions. One common method involves the use of a phosphine oxide, which is reacted with a propylsulfanyl chloride in the presence of a base to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide.
Substitution: The propylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce phosphine oxides.
Applications De Recherche Scientifique
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Propylsulfanyl)-1,3,2-dioxaphosphinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(Propylsulfanyl)-1,3,2-dioxaphosphinane can be compared with other similar compounds, such as:
2-(Methylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a methyl group instead of a propyl group.
2-(Ethylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with an ethyl group instead of a propyl group.
2-(Butylsulfanyl)-1,3,2-dioxaphosphinane: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and physical properties, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
116288-81-4 |
|---|---|
Formule moléculaire |
C6H13O2PS |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
2-propylsulfanyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C6H13O2PS/c1-2-6-10-9-7-4-3-5-8-9/h2-6H2,1H3 |
Clé InChI |
DWWAOQPQYFZLRS-UHFFFAOYSA-N |
SMILES canonique |
CCCSP1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)





![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)


![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
